molecular formula C10H5BrN4O2 B14694744 4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- CAS No. 33544-21-7

4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)-

Cat. No.: B14694744
CAS No.: 33544-21-7
M. Wt: 293.08 g/mol
InChI Key: FHPXSLWCBTUXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- is a synthetic organic compound that belongs to the benzopyran family. This compound is characterized by the presence of a bromine atom at the 6th position and a tetrazole ring at the 2nd position of the benzopyran core. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- typically involves the bromination of 4H-1-benzopyran-4-one followed by the introduction of the tetrazole moiety. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile group under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the production process. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The bromine and tetrazole moieties contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 6-bromo-2-methyl-: Similar structure but with a methyl group instead of a tetrazole ring.

    4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains hydroxy and methoxy groups, showing different biological activities.

    4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-: Known for its antioxidant properties.

Uniqueness

The presence of the tetrazole ring in 4H-1-Benzopyran-4-one, 6-bromo-2-(1H-tetrazol-5-yl)- makes it unique compared to other benzopyran derivatives. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

33544-21-7

Molecular Formula

C10H5BrN4O2

Molecular Weight

293.08 g/mol

IUPAC Name

6-bromo-2-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C10H5BrN4O2/c11-5-1-2-8-6(3-5)7(16)4-9(17-8)10-12-14-15-13-10/h1-4H,(H,12,13,14,15)

InChI Key

FHPXSLWCBTUXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.